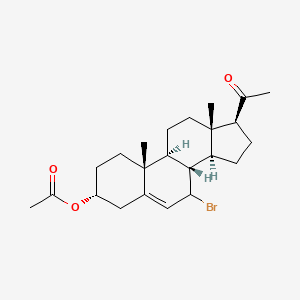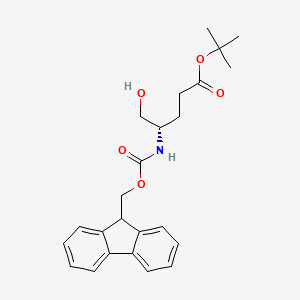
4-Hydroxy Trimethoprim-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Trimethoprim-d9 is a deuterated derivative of 4-Hydroxy Trimethoprim, a compound known for its antibacterial properties. The deuterium labeling (d9) is used to facilitate research, particularly in pharmacokinetics and metabolic studies, by providing a stable isotope that can be easily traced.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Trimethoprim-d9 typically involves the deuteration of 4-Hydroxy Trimethoprim. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation or specialized equipment for chemical exchange reactions. Quality control measures are essential to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Trimethoprim-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxy Trimethoprim-d9 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Trimethoprim-d9 is similar to that of its parent compound, 4-Hydroxy Trimethoprim. It inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for the production of nucleic acids and proteins. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: A widely used antibacterial agent that also inhibits dihydrofolate reductase.
Pyrimethamine: Another antifolate drug used primarily in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase but is used in cancer treatment.
Uniqueness
4-Hydroxy Trimethoprim-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope allows for precise tracing in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
Propiedades
Número CAS |
1794752-40-1 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
315.377 |
Nombre IUPAC |
2,6-diamino-5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19)/i1D3,2D3,3D3 |
Clave InChI |
FYJKTYLNKCUCLP-GQALSZNTSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=NC2=O)N)N |
Sinónimos |
2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone-d9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


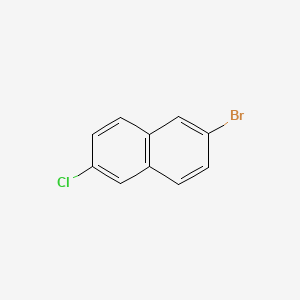
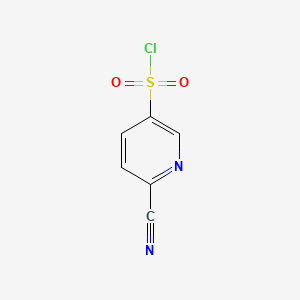
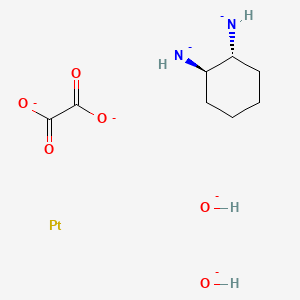
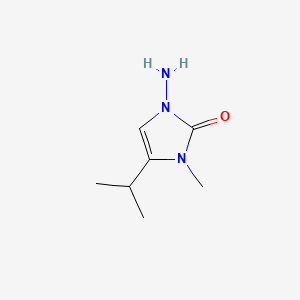
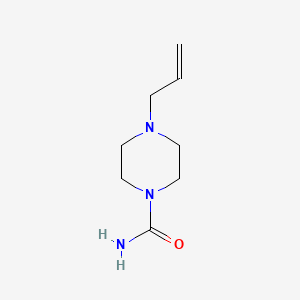
![N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide](/img/structure/B585590.png)
